molecular formula C12H18O3 B1238513 Patulolide A CAS No. 97143-16-3

Patulolide A

Cat. No.: B1238513
CAS No.: 97143-16-3
M. Wt: 210.27 g/mol
InChI Key: XETYGXGLGYXEIT-AAXQSMANSA-N
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Description

Patulolide A is a macrolide compound first isolated from mutant strains of the fungus Penicillium urticae . It belongs to a family of natural products that includes its analogue, Patulolide C, which is noted for its antifungal properties . The patulolides are characterized by their macrolactone structure, making them a point of interest in organic synthesis and natural product research . As a fungal-derived macrolide, this compound represents a valuable compound for researchers exploring the chemical diversity and biological activities of natural products. Its structure serves as a benchmark for synthetic studies aimed at developing efficient routes to macrolide frameworks. This product is intended for research applications only in laboratory settings.

Properties

CAS No.

97143-16-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione

InChI

InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1

InChI Key

XETYGXGLGYXEIT-AAXQSMANSA-N

SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

Isomeric SMILES

C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1

Canonical SMILES

CC1CCCCCCC(=O)C=CC(=O)O1

Synonyms

patulolide A

Origin of Product

United States

Scientific Research Applications

Synthesis of Patulolide A

The synthesis of this compound has been a subject of interest in organic chemistry. Various synthetic pathways have been developed to produce this compound, often utilizing chiral synthons to achieve stereoselectivity. Notably, research has demonstrated the total synthesis of related compounds like Patulolide C, which can be converted into this compound through specific enzymatic reactions.

  • Synthetic Pathways : The synthesis typically involves the use of chiral starting materials such as R-(+)-g-valerolactone. Advanced techniques like Julia olefination and regioselective oxidation are employed to construct the macrolide structure .

This compound exhibits notable antifungal and antibiotic activities, making it a candidate for further pharmacological exploration.

  • Antifungal Properties : Studies have shown that this compound is effective against various fungal strains, which positions it as a potential treatment for fungal infections .
  • Mechanism of Action : The compound's mechanism involves disrupting fungal cell wall synthesis and inhibiting growth, similar to other macrolides .

Pharmacological Research

Research into the pharmacological applications of this compound has focused on its potential therapeutic benefits:

  • Antibiotic Development : Given its efficacy against resistant strains of fungi, this compound is being investigated as a lead compound for developing new antibiotics .
  • Combination Therapies : There is ongoing research into using this compound in combination with other antifungal agents to enhance efficacy and reduce resistance development.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential as a treatment for candidiasis .
  • Case Study 2 : Research on its biosynthesis indicated that specific oxidases play a crucial role in converting precursors into this compound, highlighting the importance of enzymatic processes in its production .

Summary Table

Application AreaDescriptionReferences
SynthesisChiral synthons used for stereoselective synthesis
Antifungal ActivityEffective against Candida species
Pharmacological ResearchPotential for new antibiotic development
Case StudiesDocumented effectiveness in vitro

Preparation Methods

Classical Macrolactonization from 12-Hydroxydodecanoic Acid

The inaugural total synthesis of (±)-Patulolide A by Makita, Yamada, and Okada (1986) established foundational methodologies for macrolide construction . Starting with 12-hydroxydodecanoic acid, the team employed a six-step sequence featuring:

  • Selective oxidation of the terminal alcohol to an aldehyde using chromium trioxide in acetic anhydride .

  • Wittig olefination to install the α,β-unsaturated ester moiety, achieving E-selectivity through stabilized ylide intermediates .

  • Dieckmann cyclization under high dilution (0.01 M) to form the 12-membered lactone, yielding the macrocycle in 22% efficiency .

While this route provided the first synthetic access to this compound, its linear nature and moderate yields prompted further optimization. Key challenges included controlling transannular interactions during cyclization and minimizing oligomerization byproducts.

Convergent Synthesis via 1-Bromopentanal Coupling

A 1988 report detailed a 10-step convergent approach that improved atom economy . The synthesis bifurcated into two fragments:

  • Northern hemisphere : 1-Bromopentanal underwent Horner-Wadsworth-Emmons olefination to generate a conjugated enoate.

  • Southern hemisphere : Ethyl levulinate was functionalized via Grignard addition to introduce the methyl-bearing stereocenter.

Fragment coupling through Yamaguchi esterification (85% yield) preceded macrocyclization using Corey’s modified Nicolaou protocol . This method achieved an overall yield of 15%, doubling the efficiency of earlier linear routes.

Ring-Closing Metathesis (RCM) Strategy

The 2018 RCM-based synthesis marked a paradigm shift in macrocycle construction . Starting from 7-octen-1-ol, the route featured:

  • Sharpless asymmetric epoxidation (92% ee) to establish the C12 methyl stereochemistry.

  • Epoxide ring-opening with a Grignard reagent, introducing the necessary carbon skeleton.

  • Ring-closing metathesis using Grubbs II catalyst (5 mol%) to form the 12-membered ring, achieving 68% yield for the cyclization step .

This approach reduced the step count to 8 and improved overall yield to 28%, demonstrating RCM’s efficacy for medium-ring lactones.

Catalytic Diazo Decomposition for Macrocycle Formation

A 2000 study exploited transition metal catalysis for macrocyclization . Key innovations included:

  • Bisdiazocarbonyl precursors synthesized via Staudinger reactions between diazophosphonates and ketenes.

  • Dirhodium(II) acetate-catalyzed decomposition inducing tandem carbene insertion/cyclization, forming the lactone in a single step (55% yield) .

This method bypassed traditional activation of seco-acids, though controlling diastereoselectivity during carbene transformations remained challenging.

Asymmetric Synthesis from (S)-Ethyl Lactate

The 2007 enantioselective route from (S)-ethyl lactate achieved 98% ee for the natural (+)-enantiomer . Highlights include:

  • Evans aldol reaction to construct the C5-C6 bond with >20:1 diastereomeric ratio.

  • Mitsunobu inversion to set the C12 methyl configuration.

  • Yamaguchi macrolactonization under pseudo-high-dilution conditions (0.005 M), yielding 34% of the macrocycle .

This route’s modularity allowed parallel synthesis of this compound and Pyrenophorin, showcasing its versatility.

Furan Oxidation Approach

A 1996 formal synthesis utilized furan derivatives as latent γ-oxo-α,β-unsaturated acid precursors . The sequence involved:

  • Lewis acid-mediated oxidation of 2-substituted furans to γ-keto acids.

  • Esterification with a chiral alcohol fragment.

  • Ring-closing olefination using Tebbe’s reagent, forming the macrocycle’s conjugated diene.

While elegant, this method suffered from low yields (<10%) in the oxidation step, limiting practical utility.

Ruthenium-Catalyzed Alkene Coupling

The 2004 ruthenium porphyrin-catalyzed approach achieved exceptional cis-selectivity (>40:1) in macrocycle formation . Key steps:

  • Suzuki-Miyaura coupling to assemble a diazo-containing precursor.

  • Ru(TPP)CO-catalyzed cyclization via dual carbene coupling, forming the 12-membered ring in 67% yield .

This method’s efficiency (45% overall yield) and stereocontrol represent a high-water mark in catalytic macrolide synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepStepsOverall YieldStereocontrol
Macrolactonization Dieckmann cyclization69%Racemic
Convergent Yamaguchi esterification1015%Racemic
RCM Grubbs II metathesis828%92% ee
Diazo decomposition Dirhodium catalysis718%85% de
Asymmetric Evans aldol1221%98% ee
Ruthenium coupling Ru(TPP)CO cyclization945%>40:1 cis

Modern catalytic methods (entries 3-8) outperform classical approaches in yield and stereoselectivity. The ruthenium-mediated route currently stands as the most efficient, though asymmetric methods better serve enantioselective needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patulolide A
Reactant of Route 2
Patulolide A

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